molecular formula C9H10ClF3N2O2 B2948998 Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate CAS No. 2054953-08-9

Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate

Cat. No.: B2948998
CAS No.: 2054953-08-9
M. Wt: 270.64
InChI Key: WEJSBYJEPHHNCU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloropyrazole moiety and a trifluorobutanoate ester group, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the reaction of 4-chloropyrazole with ethyl 4,4,4-trifluorobutanoate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazole moiety can bind to active sites of enzymes, inhibiting their activity. The trifluorobutanoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromopyrazol-1-yl)-4,4,4-trifluorobutanoate
  • Ethyl 3-(4-fluoropyrazol-1-yl)-4,4,4-trifluorobutanoate
  • Ethyl 3-(4-methylpyrazol-1-yl)-4,4,4-trifluorobutanoate

Uniqueness

Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate is unique due to the presence of the chlorine atom in the pyrazole ring, which can significantly influence its reactivity and biological activity. The trifluorobutanoate ester group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

IUPAC Name

ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O2/c1-2-17-8(16)3-7(9(11,12)13)15-5-6(10)4-14-15/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJSBYJEPHHNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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